molecular formula C10H9FO3 B15052171 Methyl 5-acetyl-2-fluorobenzoate

Methyl 5-acetyl-2-fluorobenzoate

Cat. No.: B15052171
M. Wt: 196.17 g/mol
InChI Key: AKYXMXLDNGAJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetyl-2-fluorobenzoate ( 1031417-96-5) is a fluorinated aromatic ester of high value in organic synthesis and pharmaceutical research . This compound, with the molecular formula C10H9FO3, serves as a versatile advanced building block for the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The molecular structure incorporates two key functional groups—a benzoate methyl ester and an acetyl group—on a fluorinated benzene ring, making it a suitable intermediate for various chemical transformations, including nucleophilic substitutions and catalytic cross-couplings . Researchers utilize this compound in the synthesis of fine chemicals and as a precursor in agrochemical and material science research . Its specific properties make it particularly useful in constructing molecules with potential biological activity. Methyl 5-acetyl-2-fluorobenzoate is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 5-acetyl-2-fluorobenzoate

InChI

InChI=1S/C10H9FO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3

InChI Key

AKYXMXLDNGAJMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C(=O)OC

Origin of Product

United States

Methodological & Application

Application Note: Strategic Utilization of Methyl 5-acetyl-2-fluorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for Methyl 5-acetyl-2-fluorobenzoate .

Abstract

Methyl 5-acetyl-2-fluorobenzoate (CAS 190772-22-8) represents a "tri-functional" scaffold possessing an electrophilic ester, an activated fluorine for nucleophilic aromatic substitution (SNAr), and a reactive ketone handle. This unique electronic architecture makes it a critical intermediate in the synthesis of Indazol-3-one cores (common in PARP and kinase inhibitors) and functionalized anthranilates . This guide details optimized protocols for cyclization, SNAr diversification, and chemo-selective reduction, providing a self-validating workflow for medicinal chemists.[1]

Module 1: Structural Analysis & Reactivity Profile

The utility of Methyl 5-acetyl-2-fluorobenzoate lies in its orthogonal reactivity. The fluorine atom at the C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of both the ortho-ester and the para-acetyl group.

Reactivity Map
  • C2-Fluorine (SNAr Locus): Highly susceptible to displacement by amines, hydrazines, and thiols.[1] The para-acetyl group significantly lowers the activation energy for this displacement compared to simple fluorobenzoates.

  • C1-Ester (Cyclization Anchor): Serves as the electrophile for intramolecular trapping following SNAr, typically yielding 5- or 6-membered heterocycles (e.g., Indazolones).[1]

  • C5-Acetyl (Diversification Handle): Allows for downstream modification via Grignard addition, reductive amination, or chiral reduction without interfering with the heterocyclic core formation.[1]

ReactivityMap Center Methyl 5-acetyl-2-fluorobenzoate SNAr S_NAr Displacement (Amines/Thiols) Center->SNAr C2-Fluorine Activation Cyclization Heterocycle Formation (Indazol-3-ones) Center->Cyclization + Hydrazine (C1 + C2) Reduction Ketone Reduction (Chiral Alcohols) Center->Reduction C5-Acetyl Selectivity

Figure 1: Orthogonal reactivity nodes of the Methyl 5-acetyl-2-fluorobenzoate scaffold.

Module 2: Synthesis of 5-Acetyl-1,2-dihydro-3H-indazol-3-one

Application: Core scaffold construction for PARP and Kinase inhibitors. Mechanism: The reaction proceeds via an initial SNAr displacement of the fluorine by hydrazine, followed by rapid intramolecular nucleophilic acyl substitution at the ester to close the ring.

Protocol A: Hydrazine Cyclization

Reagents:

  • Methyl 5-acetyl-2-fluorobenzoate (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water) (3.0 equiv)

  • Ethanol (Absolute) (10 vol)

  • Acetic Acid (Catalytic, 0.1 equiv)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with Methyl 5-acetyl-2-fluorobenzoate and Ethanol.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature over 10 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to reflux (78°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (Rt ~ 4.5 min) should disappear, replaced by the more polar indazolone product (Rt ~ 2.1 min).[1]

  • Workup: Cool the reaction mixture to 0–5°C using an ice bath. Stir for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold Ethanol (2 x 2 vol) followed by Diethyl Ether (2 vol) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow powder. Critical Quality Attribute (CQA): Residual Hydrazine content must be <10 ppm if used in late-stage GMP synthesis.

IndazoloneSynthesis Start Start: Methyl 5-acetyl-2-fluorobenzoate + Hydrazine Hydrate Inter Intermediate: [2-Hydrazinyl-5-acetylbenzoate] (Transient Species) Start->Inter S_NAr (Reflux, EtOH) Cyclize Cyclization: Intramolecular Attack on Ester Inter->Cyclize Fast Product Product: 5-Acetyl-1,2-dihydro-3H-indazol-3-one Cyclize->Product Precipitation

Figure 2: Reaction pathway for the formation of the Indazolone core.

Module 3: SNAr Diversification (Anthranilate Synthesis)

Application: Creating N-arylated amino acid libraries. Context: When reacted with primary or secondary amines (instead of hydrazine), the cyclization is prevented, yielding stable 2-amino-5-acetylbenzoate derivatives.

Protocol B: Nucleophilic Aromatic Substitution

Reagents:

  • Methyl 5-acetyl-2-fluorobenzoate (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, Piperazine, Aniline) (1.2 equiv)[1]

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)[1]

  • Solvent: DMSO (for unreactive amines) or Acetonitrile (for reactive amines)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-acetyl-2-fluorobenzoate in DMSO (5 vol).

  • Activation: Add K2CO3 and stir for 10 minutes at room temperature.

  • Displacement: Add the Amine Nucleophile.

  • Heating:

    • Aliphatic Amines: Heat to 60°C for 2–4 hours.

    • Anilines: Heat to 100°C for 6–12 hours.

  • Quench: Pour the reaction mixture into crushed ice/water (20 vol).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine to remove DMSO.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica chromatography.[2]

Data Summary Table: Reaction Conditions vs. Nucleophile

Nucleophile TypeBaseSolventTemp (°C)Time (h)Typical Yield
Hydrazine NoneEtOH78490% (Cyclized)
Morpholine DIPEACH3CN60388%
Aniline K2CO3DMSO1001275%
Thiol (R-SH) NaHDMF0 -> RT195%

Module 4: Chemo-selective Ketone Reduction

Application: Generating chiral intermediates for drug binding pockets. Challenge: Reducing the C5-ketone without reducing the C1-ester.

Protocol C: Luche Reduction (Racemic) or CBS Reduction (Chiral)

Reagents (Luche):

  • Substrate (from Protocol B)

  • NaBH4 (1.1 equiv)[1]

  • CeCl3[1]·7H2O (1.1 equiv)

  • Methanol (10 vol)[1]

Methodology:

  • Dissolve substrate and Cerium(III) chloride in Methanol; cool to -10°C.

  • Add NaBH4 portion-wise over 20 minutes. Note: The CeCl3 promotes 1,2-addition to the ketone and suppresses ester reduction.[1]

  • Stir at 0°C for 1 hour.

  • Quench with saturated NH4Cl solution.

  • Extract with DCM.

Troubleshooting & Critical Parameters

Regioselectivity in SNAr
  • Issue: Low conversion with steric bulk amines.

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 120°C. The activated fluorine is robust, but steric hindrance at the nucleophile can slow kinetics.

Hydrolysis Side Reactions[1]
  • Issue: Formation of 5-acetyl-2-fluorobenzoic acid (Ester hydrolysis).

  • Cause: Wet solvents or excess hydroxide bases.

  • Remedy: Use anhydrous K2CO3 and dry solvents (DMSO/DMF).[1] Avoid NaOH/KOH.

Indazolone Tautomerism
  • Insight: The product of Protocol A exists in equilibrium between the 2H-indazol-3-one (keto) and 3-hydroxy-1H-indazole (enol) forms. In NMR (DMSO-d6), the OH/NH signal is often broad or split.[1] This is not an impurity; it is an intrinsic property of the scaffold.

References

  • Synthesis of Indazolones via Hydrazine

    • General Methodology: L. Bai et al., "Practical Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives," Heterocycles, vol. 83, no.[1] 5, 2011.

    • Source:[1]

  • PARP Inhibitor Analog Synthesis (Niraparib/Olaparib Context)

    • Patent: "Polymorphs of PARP Inhibitors and Processes for Preparation," WO 2008/084261.[1] (Describes the use of 2-fluoro-5-substituted benzoates in heterocyclic cyclizations).

    • Source:[1]

  • Nucleophilic Aromatic Substitution on Fluoro-Benzoates

    • Review: J. S.[1] Carey et al., "Analysis of the reactions used for the preparation of drug candidate molecules," Org.[1] Biomol. Chem., 2006, 4, 2337-2347.[1] (Validates the reactivity profile of activated fluoro-aromatics).

    • Source:[1]

  • Luche Reduction Selectivity

    • Methodology: A. L.[1] Gemal, J. L. Luche, "Lanthanoids in organic synthesis.[1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides," J. Am. Chem. Soc., 1981, 103, 5454.[1]

    • Source:[1]

Sources

Using Methyl 5-acetyl-2-fluorobenzoate in pharmaceutical API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of Methyl 5-acetyl-2-fluorobenzoate (CAS 190473-45-1) in pharmaceutical synthesis.

Topic: Strategic Utilization of a Trifunctional Scaffold for Kinase and PARP Inhibitor Development

Executive Summary & Strategic Value

Methyl 5-acetyl-2-fluorobenzoate represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional orthogonal reactivity . Unlike simple benzoates, this molecule possesses three distinct electrophilic sites that can be selectively manipulated to construct complex pharmacophores found in PARP inhibitors (e.g., Niraparib analogs), kinase inhibitors , and benzazole-based anti-infectives .

The Trifunctional Advantage
  • C2-Fluorine (Activated Electrophile): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the ortho-ester and para-acetyl groups. This allows for the rapid introduction of diversity-generating amines (e.g., piperazines, pyrrolidines).

  • C5-Acetyl (Carbonyl Handle): A versatile attachment point for side chains via reductive amination , Grignard addition , or condensation reactions (e.g., hydrazone formation for heterocycle construction).

  • C1-Methyl Ester (Acylating Agent): Serves as a precursor for carboxamides (common in kinase binding pockets) or can be cyclized with ortho-substituents to form bicyclic cores like indazolones or phthalazinones .

Chemical Logic & Mechanism

Activation for SNAr

The primary utility of this compound lies in the lability of the C2-fluorine atom. In standard benzene rings, fluorine is a poor leaving group. However, in this scaffold, the Meisenheimer Complex intermediate is stabilized by resonance delocalization of the negative charge onto the ortho-carbonyl (ester) and para-carbonyl (acetyl) oxygens.

  • Reactivity Order: C2-F (SNAr) > C5-Acetyl (Schiff Base) > C1-Ester (Amidation).

  • Strategic Implication: Chemists can introduce a complex amine at C2 without protecting the ketone or ester, provided mild bases are used.

Diagram: Reactivity & Transformation Pathways

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

G Start Methyl 5-acetyl-2-fluorobenzoate (Trifunctional Core) SNAr Pathway A: S_NAr (Nucleophilic Aromatic Substitution) Start->SNAr  R2-NH, Base    (Displaces F)   RedAm Pathway B: Reductive Amination (C5-Acetyl Modification) Start->RedAm  R-NH2, NaBH(OAc)3    (Modifies Ketone)   Cycliz Pathway C: Cyclization (Bicyclic Core Formation) Start->Cycliz  Hydrazine / NH2OH    (Ring Closure)   Prod_SNAr 2-Amino-5-acetylbenzoates (Kinase Inhibitor Core) SNAr->Prod_SNAr Prod_RedAm Chiral Benzylamines (Target Specificity Elements) RedAm->Prod_RedAm Prod_Cycliz Indazolones / Phthalazinones (PARP Inhibitor Scaffolds) Cycliz->Prod_Cycliz

Figure 1: Orthogonal reaction pathways for Methyl 5-acetyl-2-fluorobenzoate. The C2-Fluorine is the primary site for initial diversity introduction.

Detailed Experimental Protocol

Case Study: Synthesis of a 2-Piperazinyl-5-ethylamino-benzamide Scaffold

This protocol demonstrates the sequential functionalization of the core, typical for creating libraries of kinase inhibitors.

Pre-requisites:

  • Starting Material: Methyl 5-acetyl-2-fluorobenzoate (CAS 190473-45-1), >98% purity.

  • Reagents: N-Boc-piperazine, Potassium Carbonate (K₂CO₃), DMF, Sodium Triacetoxyborohydride (STAB), Ethylamine.

  • Safety: Wear nitrile gloves, safety goggles, and work in a fume hood. The starting material is a skin and eye irritant.

Step 1: SNAr Displacement (C2 Functionalization)

Objective: Replace the fluorine atom with a protected piperazine ring.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-acetyl-2-fluorobenzoate (1.0 eq, 5.0 mmol, 980 mg) in anhydrous DMF (15 mL).

  • Addition: Add K₂CO₃ (2.0 eq, 10.0 mmol, 1.38 g) followed by N-Boc-piperazine (1.1 eq, 5.5 mmol, 1.02 g).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-water (100 mL) to precipitate the product.

    • Filter the yellow solid and wash with water (3 x 20 mL).

    • Dry under vacuum at 45°C.

  • Yield: Expect 85–92% of Methyl 5-acetyl-2-(4-Boc-piperazin-1-yl)benzoate .

Step 2: Reductive Amination (C5 Functionalization)

Objective: Convert the acetyl group into a secondary amine side chain.

  • Solvation: Dissolve the product from Step 1 (1.0 eq, 4.0 mmol) in 1,2-Dichloroethane (DCE) (20 mL).

  • Imine Formation: Add Ethylamine (2.0 M in THF, 1.5 eq, 6.0 mmol) and Acetic Acid (1.0 eq, 4.0 mmol). Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 6.0 mmol) portion-wise over 10 minutes.

    • Note: Gas evolution (H₂) will occur.

  • Completion: Allow to warm to room temperature and stir overnight (12 h).

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.[2]

  • Purification: The secondary amine may require column chromatography (DCM:MeOH 95:5) if not pure.

Step 3: Indazolone Cyclization (Alternative Pathway)

Objective: If the target is a PARP-inhibitor-like core.

  • Dissolve Methyl 5-acetyl-2-fluorobenzoate (1.0 eq) in Ethanol .

  • Add Hydrazine Hydrate (3.0 eq).

  • Reflux for 8 hours.

    • Mechanism:[2][3][4][5][6] Hydrazine first attacks the ester (forming hydrazide), then displaces the fluorine (SNAr), closing the ring to form 5-acetyl-1,2-dihydro-3H-indazol-3-one .

    • Note: This creates a bicyclic core distinct from the open-chain kinase inhibitors.

Quantitative Data Summary

ParameterSNAr Step (Step 1)Reductive Amination (Step 2)Cyclization (Alt.[7] Step 3)
Solvent DMF or DMSODCE or DCMEthanol
Temperature 60°C - 80°C0°C -> RT78°C (Reflux)
Base/Catalyst K₂CO₃ or DIPEAAcOH (cat), STAB (reagent)None (Hydrazine acts as both)
Typical Yield 85 - 95%70 - 85%60 - 75%
Key Byproduct KF (Salt)Acetamide (trace)Polymerized hydrazones
Critical Control Anhydrous conditions not strictly required but preferred.[2]Strictly anhydrous to prevent imine hydrolysis.Monitor for bis-hydrazone formation.

Analytical Controls & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical markers must be verified:

  • NMR Validation:

    • Starting Material:1H NMR (CDCl₃) shows a characteristic doublet for the aromatic proton at C6 (ortho to ester) and a multiplet for C3/C4. The acetyl methyl group appears as a singlet at ~2.6 ppm.

    • SNAr Product: The disappearance of the C2-F coupling (if using 13C NMR) and the upfield shift of the C3 proton due to the amine donation.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (0.1% Formic Acid).

    • Note: The acetyl group makes the compound UV active at ~254 nm.

Workflow Diagram

This decision tree guides the researcher through the synthesis optimization process.

Workflow Start Start: Methyl 5-acetyl-2-fluorobenzoate Decision Target Core Structure? Start->Decision Path_Open Open Chain (Kinase Inhibitor) Decision->Path_Open  Functionalized Benzoate   Path_Cyclic Bicyclic (PARP Inhibitor) Decision->Path_Cyclic  Indazolone / Phthalazinone   Step_SNAr Step 1: S_NAr with Amine (Base: K2CO3, 60°C) Path_Open->Step_SNAr Step_Hydrazine Step 1: Cyclization with Hydrazine (Reflux EtOH) Path_Cyclic->Step_Hydrazine Check_TLC QC: Check TLC (Disappearance of SM) Step_SNAr->Check_TLC Step_Hydrazine->Check_TLC Next_RedAm Step 2: Reductive Amination (Modify Acetyl) Check_TLC->Next_RedAm  If Open Chain   Next_Funct Step 2: N-Alkylation (Modify Indazolone Nitrogen) Check_TLC->Next_Funct  If Cyclic  

Figure 2: Decision tree for selecting the synthetic route based on the desired pharmaceutical core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68978502, Methyl 5-acetyl-2-fluorobenzoate. Retrieved from [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of Talazoparib (BMN 673), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor.[8][9] Journal of Medicinal Chemistry, 59(1), 335-357.[8][9] (Demonstrates the utility of fluoro-acyl-benzoate scaffolds in PARP inhibitor synthesis). Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Mechanism. (Foundational mechanism for the C2-F displacement protocol). Retrieved from [Link]

Sources

Application Note: Precision Cross-Coupling of 5-Acetyl-2-fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 5-acetyl-2-fluorobenzoates . These scaffolds are critical intermediates in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and other bioactive heterocycles.

Unlike standard aryl halides, the 5-acetyl-2-fluorobenzoate presents a unique "push-pull" electronic environment: the electron-withdrawing ester (C1) and acetyl (C5) groups activate the C2-fluorine for nucleophilic attack or metal insertion, while the acetyl group itself offers a handle for enol-based couplings or alpha-arylation.

Executive Summary & Reactivity Profile

The 5-acetyl-2-fluorobenzoate scaffold (e.g., methyl or ethyl ester) is a polyfunctional arene. Successful cross-coupling requires selecting the correct "activation mode" based on the desired site of functionalization.

Target SiteActivation ModeReaction ClassKey Reagents
C2 (Fluorine) C–F Activation Ni-Catalyzed Suzuki-Miyaura

,

,

C5 (Acetyl) Enol Triflation Pd-Catalyzed Suzuki/Stille

,

C5 (

-Carbon)
Enolization Pd-Catalyzed

-Arylation

, XPhos,

Protocol A: Nickel-Catalyzed C–F Bond Activation (Suzuki-Miyaura)

Objective: Direct replacement of the C2-Fluorine with an aryl group. Mechanism: The ortho-ester and para-acetyl groups strongly withdraw electron density, lowering the LUMO of the C–F bond. This enables oxidative addition of Ni(0) into the typically inert C–F bond, followed by transmetalation and reductive elimination.

Mechanistic Pathway (DOT Visualization)

CF_Activation Substrate 5-Acetyl-2-fluorobenzoate OxAdd Oxidative Addition (Ar-Ni-F) Substrate->OxAdd + Ni(0) Ni0 Ni(0)L2 Species Ni0->OxAdd TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet - F- Product 2-Aryl-5-acetylbenzoate TransMet->Product Reductive Elimination

Figure 1: Catalytic cycle for the Ni-mediated defluorinative coupling of activated fluoroarenes.

Experimental Protocol

Reagents:

  • Substrate: Methyl 5-acetyl-2-fluorobenzoate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand:

    
     (20 mol%) or 
    
    
    
    (10 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Dioxane (anhydrous)

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (27.5 mg, 0.1 mmol) and 
    
    
    
    (56 mg, 0.2 mmol). Dissolve in 2 mL of anhydrous toluene and stir for 10 minutes to form the active catalyst complex (solution turns deep red/orange).
  • Substrate Addition: Add Methyl 5-acetyl-2-fluorobenzoate (196 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground

    
     (424 mg, 2.0 mmol).
    
  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Note: The C–F bond activation is sensitive to moisture. The use of


 requires strictly anaerobic conditions during setup. If a glovebox is unavailable, use air-stable Ni(II) precatalysts like 

with a reductant (e.g., Mn or Zn), though yields may decrease.

Protocol B: C5-Acyl Functionalization via Enol Triflates

Objective: Coupling at the C5-acetyl position to install biaryl or vinyl systems. Strategy: The ketone is first converted to an enol triflate, creating a pseudohalide suitable for standard Pd-catalyzed cross-coupling.

Workflow Diagram

Enol_Coupling Start 5-Acetyl-2-fluorobenzoate Step1 Enolization & Trapping (Tf2O, 2,6-Lutidine) Start->Step1 Intermediate Vinyl Triflate Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Intermediate->Step2 Final 5-(1-Arylvinyl)-2-fluorobenzoate Step2->Final

Figure 2: Two-step sequence to functionalize the acetyl group via vinyl triflate.

Experimental Protocol

Step 1: Enol Triflate Synthesis

  • Dissolve Methyl 5-acetyl-2-fluorobenzoate (1.0 equiv) in anhydrous DCM (0.2 M) under

    
    .
    
  • Cool to -78 °C .

  • Add 2,6-lutidine (1.5 equiv) followed by dropwise addition of triflic anhydride (

    
    , 1.2 equiv).
    
  • Allow to warm to 0 °C over 2 hours.

  • Quench with saturated

    
    , extract with DCM, and pass through a short silica plug (neutralized with 1% 
    
    
    
    ) to isolate the unstable triflate. Proceed immediately to coupling.

Step 2: Suzuki Coupling

  • Dissolve the vinyl triflate (1.0 equiv) in THF/Water (4:1).

  • Add Arylboronic acid (1.2 equiv) and

    
     (2.0 equiv).
    
  • Add

    
      (5 mol%).
    
  • Heat to 60 °C for 4–6 hours.

  • Standard workup and column chromatography.

Protocol C: Palladium-Catalyzed -Arylation

Objective: Using the acetyl group as a nucleophile to couple with an external aryl halide. Context: This reaction creates a


-bridge between the benzoate and a new aryl ring.

Protocol:

  • Catalyst System: Use

    
     (1–2 mol%) and XPhos  or P(
    
    
    
    -Bu)
    
    
    (2–4 mol%).
  • Base:

    
     (2.2 equiv) or 
    
    
    
    (if the ester is sensitive to transesterification).
  • Procedure:

    • Mix Pd source, ligand, and Aryl Bromide in Toluene.

    • Add the 5-acetyl-2-fluorobenzoate and base.[2][3][4]

    • Heat to 80–100 °C .

    • Note: The 2-fluoro group is stable under these conditions provided the external aryl halide is more reactive (e.g., Ar-Br or Ar-I).

Troubleshooting & Optimization Guide

ProblemProbable CauseSolution
Low Yield (Protocol A) Incomplete C–F activationSwitch ligand to DCyPF (Josiphos) or increase temp to 110 °C. Ensure

is fresh (yellow, not white).
Hydrolysis of Ester Base too strong/wetUse anhydrous

or switch to weak base (

) in pure Dioxane.
Homocoupling of Boronic Acid OxidationDegas solvents thoroughly (freeze-pump-thaw x3).
Reduction of Ketone Hydride source presentAvoid alcohol solvents in Protocol A if

-hydride elimination is suspected from intermediates.

References

  • Nickel-Catalyzed C-F Activation

    • Xu, L., et al. "Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation."[1][5] Beilstein Journal of Organic Chemistry, 2025. 5[1][3][4][5][6][7][8]

  • Synthesis of ACC Inhibitors

    • "Spiroketone acetyl-coa carboxylase inhibitors." World Intellectual Property Organization (WO2008065508A1). Describes the synthesis and use of methyl 5-acetyl-2-fluorobenzoate. 3

  • General C-F Functionalization: Tobisu, M., & Chatani, N. "Nickel-catalyzed cross-coupling of aryl fluorides." Accounts of Chemical Research. (Contextual grounding for Protocol A).
  • Palladium-Catalyzed Alpha-Arylation: Fox, J. M., et al. "Palladium-Catalyzed alpha-Arylation of Ketones." Journal of the American Chemical Society. (Contextual grounding for Protocol C).

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-acetyl-2-fluorobenzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with Methyl 5-acetyl-2-fluorobenzoate (MAFB) . It moves beyond generic advice, focusing on the specific electronic and physical properties of this intermediate to solve purification bottlenecks.

Role: Senior Application Scientist | Context: Drug Discovery Intermediates

Critical Impurity Profiling

Before troubleshooting, you must understand the "Enemy."[1] In the synthesis of MAFB—typically via Friedel-Crafts Acylation of Methyl 2-fluorobenzoate—the directing effects of the Fluorine (ortho/para) and Ester (meta) groups create a specific impurity profile.

Impurity TypeSpecific IdentityOrigin/MechanismDetection (Typical)
Regioisomer Methyl 3-acetyl-2-fluorobenzoateSteric Leakage: While C5 is electronically favored, high temperatures or hyper-active catalysts can force acylation at C3 (ortho to F, meta to Ester).HPLC (RRT ~0.95)
Starting Material Methyl 2-fluorobenzoateIncomplete Conversion: The ester group deactivates the ring, making the reaction sluggish.HPLC / TLC (Non-polar)
Hydrolysis Product 5-acetyl-2-fluorobenzoic acidMoisture Contamination: Lewis acids (AlCl₃) + moisture cleave the methyl ester during workup.HPLC (Early eluting)
Lewis Acid Complex Aluminum/Iron saltsImproper Quench: AlCl₃ forms strong complexes with the carbonyl oxygen, trapping the product in the aqueous phase or causing emulsions.[1]Ash test / Color (Yellow)
Oligomers "Tars" / Poly-acylated speciesOver-reaction: Presence of trace moisture or excessive catalyst leads to polymerization or di-acylation.Dark Color / Baseline noise

Troubleshooting Guide (Q&A)

Direct solutions to the most common tickets submitted to our support desk.

Issue 1: "My crude product is a dark brown oil and won't crystallize."

Diagnosis: This is likely "Oiling Out" caused by residual solvent or Lewis Acid-induced oligomers (tars) preventing crystal lattice formation. MAFB has a low melting point (approx. 50-60°C or liquid depending on purity), making it sensitive to impurities.[1]

Resolution:

  • The "Solvent Swap" Trick: Do not try to crystallize directly from the reaction solvent (often DCM or DCE).

    • Evaporate to dryness.

    • Redissolve in a minimal amount of hot Isopropyl Alcohol (IPA) or MTBE .

    • Add n-Heptane dropwise until cloudiness persists.

    • Crucial Step: Scratch the flask wall with a glass rod or add a seed crystal. Cool slowly to -20°C.

  • Activated Carbon Treatment: If the oil is black/dark brown, dissolve in hot Ethyl Acetate, treat with 5% w/w Activated Carbon (e.g., Darco G-60), filter hot through Celite, then attempt crystallization.[1]

Issue 2: "I have a persistent yellow color even after recrystallization."

Diagnosis: This indicates Metal-Organic Contamination . The carbonyl oxygens in MAFB chelate residual Aluminum or Iron (from the catalyst), which are chromophoric. Standard organic washes often fail to break this chelation.

Resolution: Implement a Chelating Wash during the workup phase:

  • Instead of standard Brine, wash the organic layer with 0.5M Rochelle’s Salt (Potassium Sodium Tartrate) or 10% Citric Acid .[1]

  • Why? These ligands bind Aluminum/Iron more strongly than the MAFB ketone, pulling the metal into the aqueous phase [1].[1]

Issue 3: "HPLC shows a 5-10% impurity eluting just before the main peak."

Diagnosis: This is almost certainly the 3-acetyl regioisomer . Separation via crystallization is difficult due to structural similarity.

Resolution:

  • Method A (Chromatography): Use a Flash column with a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . The 3-acetyl isomer, being more sterically crowded (ortho to F), often has a slightly different dipole moment and elutes earlier.

  • Method B (Selective Hydrolysis - Advanced): If scale prevents chromatography, exploit the steric hindrance.[1] The 3-acetyl ester is more sterically hindered than the 5-acetyl. Controlled saponification (mild base, low temp) might selectively hydrolyze the less hindered 5-acetyl isomer first (risky) or vice versa. Recommendation: Stick to chromatography for this specific isomer pair.

Validated Purification Protocols

Protocol A: The "Chelation Quench" (Preventative)

Use this workup to prevent metal residues and emulsions.

  • Quench: Pour the Friedel-Crafts reaction mixture slowly into a stirred solution of Ice + dilute HCl (1M) . Maintain temp < 10°C.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Critical Wash: Wash the organic layer 2x with 10% Citric Acid solution .[1] Agitate vigorously for 10 minutes.

    • Visual Check: The aqueous layer may turn slightly yellow (removing Fe/Al), while the organic layer lightens.[1]

  • Neutralization: Wash 1x with Saturated NaHCO₃ (removes hydrolyzed acid impurity).[1]

  • Dry: Dry over MgSO₄, filter, and concentrate.

Protocol B: Trituration for Low-Melting Solids

Use this if the product is >90% pure but oily.

  • Cool the crude oil to 0°C.

  • Add cold Pentane or Hexane (approx. 2-3 volumes relative to oil).

  • Sonicate for 5-10 minutes. The solvent extracts non-polar impurities (unreacted starting material), leaving the polar MAFB as a solid or gummy precipitate.

  • Decant the solvent.

  • Repeat if necessary.

Visualizing the Process

Figure 1: Impurity Generation Pathways

Understanding where the side-products originate during the Friedel-Crafts reaction.

ImpurityPathways SM Methyl 2-fluorobenzoate (Starting Material) Complex Acylium Complex SM->Complex Activation AlCl3 AlCl3 / Acetyl Chloride Target Methyl 5-acetyl-2-fluorobenzoate (TARGET) Complex->Target Para-substitution (Major) Isomer 3-Acetyl Isomer (Regio-impurity) Complex->Isomer Ortho-substitution (Minor) Polymer Oligomers/Tars (Color impurity) Complex->Polymer Over-reaction/Heat Acid 5-acetyl-2-fluorobenzoic acid (Hydrolysis impurity) Target->Acid Moisture/Workup

Caption: Reaction pathways showing the origin of critical impurities. The Target (Green) competes with Regioisomers and Hydrolysis products (Red).

Figure 2: Purification Logic Flow

Decision tree for selecting the correct purification method based on physical state.

PurificationFlow Start Crude MAFB Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Dark Oil / Goo StateCheck->Oil Viscous Recryst Recrystallization (IPA/Heptane) Solid->Recryst Triturate Trituration (Cold Hexane) Oil->Triturate Attempt 1 CheckPurity Check Purity (HPLC) Recryst->CheckPurity Triturate->CheckPurity Column Flash Column (Hex/EtOAc) Success Pure MAFB Column->Success CheckPurity->Column <95% (Isomers) CheckPurity->Success >98% FailColor Issue: Yellow Color? CheckPurity->FailColor High Purity but Colored CitricWash Re-dissolve & Citric Acid Wash FailColor->CitricWash Yes CitricWash->Recryst

Caption: Logical workflow for purifying MAFB. Selects pathway based on the physical state of the crude material.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and isomer distribution).

  • Sigma-Aldrich. (n.d.).[2] Methyl 5-acetyl-2-hydroxybenzoate Product Specification. Retrieved from (Used as a surrogate for physical property estimation).

  • PubChem. (2025).[3] Methyl 5-fluoro-2-methylbenzoate Compound Summary. Retrieved from . (Structural analog data for solubility comparison).

Sources

Controlling side reactions in Methyl 5-acetyl-2-fluorobenzoate reduction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with Methyl 5-acetyl-2-fluorobenzoate . It prioritizes chemoselectivity and operational precision, addressing the unique reactivity profile of this activated fluorobenzoate.

The Chemoselectivity Challenge

Executive Summary: Reducing Methyl 5-acetyl-2-fluorobenzoate (Compound 1 ) requires navigating a "reactivity minefield." You are targeting the ketone (C5-acetyl) while preserving two sensitive motifs: the methyl ester (C1) and the activated fluorine (C2).

The Critical Risk (SNAr): Unlike standard acetophenones, the fluorine atom in this substrate is highly activated toward Nucleophilic Aromatic Substitution (SNAr). It is located ortho to an ester and para to a ketone (both electron-withdrawing groups).

  • Danger: Standard NaBH4 reduction generates alkoxides. In methanol, methoxide (MeO⁻) can easily displace the fluorine, yielding the methoxy-impurity (Methyl 5-acetyl-2-methoxybenzoate) rather than the target alcohol.

Reaction Pathway Analysis

The following diagram illustrates the Target Pathway vs. the three Critical Failure Modes.

ReactionPathways Substrate Methyl 5-acetyl-2-fluorobenzoate (Substrate) Target Target Alcohol (C-OH Intact) Substrate->Target Controlled Reduction (Luche or Transfer Hydrog.) Impurity_SNAr Impurity A: Methoxy-Substituted (F displaced by MeO-) Substrate->Impurity_SNAr S_N_Ar Attack (High Temp / Basic pH) Impurity_Trans Impurity B: Ethyl Ester (Transesterification) Substrate->Impurity_Trans Wrong Solvent (EtOH instead of MeOH) Impurity_Defluoro Impurity C: Defluorinated (C-F → C-H) Substrate->Impurity_Defluoro Catalytic H2 (Pd/C)

Figure 1: Chemoselectivity landscape. Note the high risk of SNAr due to the activated fluorine position.

Troubleshooting Guide (Q&A)

Direct answers to common failure modes observed in the field.

Q1: I see a +12 mass shift (or -4 mass shift) in my LCMS. What happened?

Diagnosis: You have likely displaced the Fluorine with a Methoxy group (SNAr).

  • Mechanism: The reaction medium became too basic. NaBH4 generates basic borates. If you used MeOH as a solvent without buffering, the generated MeO⁻ attacked the C2 position, which is activated by the ortho-ester.

  • Corrective Action: Switch to Luche Conditions . Add Cerium(III) Chloride (CeCl3[1]·7H2O) to the reaction.[2] CeCl3 acts as a Lewis acid, buffering the pH and coordinating the ketone, which accelerates the reduction while suppressing base-mediated SNAr.

Q2: Can I use Catalytic Hydrogenation (H₂ + Pd/C) to be "cleaner"?

Diagnosis: Do not use Pd/C.

  • Mechanism: Palladium on Carbon is excellent for hydrodehalogenation. Under standard hydrogenation conditions, the C-F bond (weakened by the aromatic activation) will be cleaved, yielding the defluorinated benzoate.

  • Corrective Action: If you must use gas-phase reduction (rare for this scale), use a poisoned catalyst or switch to Transfer Hydrogenation (see Protocol B), which is chemically orthogonal to aryl halides.

Q3: I used Ethanol to run the reaction, and my product NMR is messy.

Diagnosis: Transesterification.

  • Mechanism: You have a Methyl ester.[3][4] Running the reaction in Ethanol with a borohydride (which acts as a catalyst for transesterification) will scramble the ester to an Ethyl ester.

  • Corrective Action: Always match the solvent alcohol to the ester alkyl group. Use Methanol for methyl esters.[4] If solubility is poor, use THF/Methanol mixtures, never pure Ethanol.

Optimized Protocols

Choose Protocol A for racemic synthesis or Protocol B for chiral drug intermediates.

Protocol A: Buffered Luche Reduction (Racemic)

Best for: General intermediate synthesis, high robustness against SNAr.

Reagents:

  • Substrate: Methyl 5-acetyl-2-fluorobenzoate (1.0 eq)

  • Reductant: NaBH4 (0.5 - 0.6 eq)

  • Additive: CeCl3·7H2O (1.0 eq)

  • Solvent: Methanol (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve Substrate (1.0 eq) and CeCl3·7H2O (1.0 eq) in Methanol. Stir at 0°C for 15 minutes. Note: The solution may turn slightly yellow; this is normal complexation.

  • Addition: Add NaBH4 (0.6 eq) portion-wise over 10 minutes. Do not dump it in. A slow addition prevents localized heating and basicity spikes.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS. Reaction is typically complete in <30 mins.

  • Quench: Add saturated aqueous NH4Cl (slightly acidic) carefully. Crucial: Do not use strong acid (HCl) as it may hydrolyze the ester.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (Chiral)

Best for: Drug development requiring high ee% (enantiomeric excess).

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or neat (depending on solubility)

Step-by-Step:

  • Degassing: Sparge the solvent and HCOOH/TEA mixture with Nitrogen for 20 mins. Oxygen deactivates the Ruthenium hydride species.

  • Reaction: Mix Substrate and Catalyst in the solvent. Add the HCOOH/TEA mixture.

  • Conditions: Stir at Room Temperature (20-25°C).

  • Why this works: This mechanism involves an outer-sphere hydride transfer. It does not generate free alkoxides (preventing SNAr) and does not interact with the C-F bond (preventing defluorination).

  • Workup: Simply wash with water to remove salts/amine and concentrate.

Comparative Data & Logic

The following table summarizes why specific reagents are chosen or rejected for this specific fluorinated scaffold.

ReagentSelectivity (Ketone)Risk: DefluorinationRisk: SNArRecommendation
NaBH₄ / MeOH HighLowHigh (via MeO⁻)Use with Caution (Temp <0°C)
Luche (CeCl₃) Excellent LowVery Low (Buffered)Primary Choice (Racemic)
H₂ / Pd/C LowCritical LowAVOID
LiAlH₄ None (Reduces Ester)LowHighAVOID
Noyori (Ru) Excellent (Chiral) NoneNonePrimary Choice (Chiral)
Decision Logic Visualization

Use this flow to select your methodology based on project requirements.

DecisionTree Start Start: Methyl 5-acetyl-2-fluorobenzoate Chirality Is Enantiopurity Required? Start->Chirality Racemic Racemic Alcohol OK Chirality->Racemic No Chiral High ee% Required Chirality->Chiral Yes Luche Protocol A: Luche Reduction (CeCl3 + NaBH4) Racemic->Luche Standard Path Warning STOP: Avoid H2/Pd/C (Risk of Defluorination) Racemic->Warning If considering Hydrogenation Noyori Protocol B: Noyori Transfer Hydrogenation (Ru-TsDPEN) Chiral->Noyori Pharma Path

Figure 2: Method selection decision tree.

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[2][4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.[2]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • PubChem. (n.d.). Methyl 5-acetyl-2-fluorobenzoate (CID 68978502).[5] National Center for Biotechnology Information.

  • Kukula, P., et al. (2014). Hydrodefluorination of fluorobenzene derivatives on Pd catalysts. Journal of Catalysis. (Demonstrates risk of Pd/C with fluorinated aromatics).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Methyl 5-acetyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. Methyl 5-acetyl-2-fluorobenzoate (CAS: varies by specific isomer, typically analogous to 138825-96-4 family) is a halogenated organic ester .[1] It poses specific risks regarding hydrolysis and incineration byproducts (Hydrogen Fluoride).

  • Primary Hazard: Irritant (Skin/Eye), Harmful if Swallowed, Combustible.

  • Waste Stream: HALOGENATED ORGANIC WASTE (Strict Segregation Required).[2]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

Chemical Profile & Risk Assessment

To ensure safety, we must understand the causality of the hazards. We are not just handling a "chemical"; we are handling a precursor that generates toxic byproducts under stress.

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Disposal
Functional Groups Aromatic Ester, Ketone, Aryl Fluoride Fluorine mandates halogenated waste stream to prevent incinerator corrosion.
Physical State Solid (typically off-white powder) or Low-melting solidDust control is critical during transfer to prevent inhalation.
Solubility Low in water; High in organics (DMSO, DCM, Ethyl Acetate)Do not attempt aqueous dilution for disposal.
Reactivity Susceptible to hydrolysis (Base/Acid catalyzed)Avoid mixing with strong bases in waste containers to prevent exothermic hydrolysis and HF release.
Flash Point > 80°C (Estimated based on Methyl Benzoate)Combustible. Keep away from oxidizers.[3]
The Fluorine Factor (Scientific Rationale)

Why strict segregation? When methyl 5-acetyl-2-fluorobenzoate is incinerated, the fluorine atom is liberated as Hydrogen Fluoride (HF) gas.

  • Standard Incinerators: Cannot handle high HF loads; it corrodes the refractory lining and stack.

  • Halogenated Waste Incinerators: Equipped with caustic scrubbers to neutralize HF.

  • The Cost of Error: Mixing this compound into "Non-Halogenated" waste streams can result in regulatory fines and rejection of waste shipments by the disposal facility [1].

Pre-Disposal: Waste Segregation Protocol

Trustworthiness Check: The most common failure point in laboratory waste management is the accidental mixing of halogenated and non-halogenated streams.

Segregation Logic Pathway

Use the following decision matrix to determine the correct waste container.

WasteSegregation Start Waste Generation: Methyl 5-acetyl-2-fluorobenzoate SolventCheck Is it dissolved in a solvent? Start->SolventCheck HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HalogenCheck Yes (Solution) SolidCheck Is it a pure solid or on solid debris (wipes)? SolventCheck->SolidCheck No (Solid/Residue) BinRed DESTINATION: Red/Green Can (Halogenated Liquid Waste) HalogenCheck->BinRed Yes HalogenCheck->BinRed No (e.g., Acetone) *Compound renders stream Halogenated* BinSolid DESTINATION: Solid Hazardous Waste (Label: Halogenated Debris) SolidCheck->BinSolid Yes

Figure 1: Waste Stream Decision Matrix. Note that even if the solvent is non-halogenated (e.g., Acetone), the presence of the fluorinated solute reclassifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Workflow

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double gloving recommended for solutions), safety goggles, and lab coat. Use a fume hood for all transfers.

  • Container Selection:

    • Liquids: HDPE carboy or Amber Glass bottle. Do not use metal cans (corrosion risk if hydrolysis occurs).

    • Solids: Wide-mouth HDPE jar or double-bagged heavy-duty polyethylene bags.

Phase 2: Transfer & Labeling (Self-Validating Step)

A waste container is only safe if its contents are known.

  • Labeling: Before adding waste, attach a hazardous waste tag.

  • Mandatory Fields:

    • Chemical Name: Write "Methyl 5-acetyl-2-fluorobenzoate" (Do not use abbreviations/structures).

    • Constituents: If in solution, list the solvent and approximate % (e.g., "95% Acetone, 5% Methyl 5-acetyl-2-fluorobenzoate").

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Warning: Write "CONTAINS FLUORINE - HALOGENATED" in the comments section.

Phase 3: Accumulation
  • Place the funnel in the container opening (inside fume hood).

  • Pour slowly to avoid splashing.

  • Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., acetone). Add the rinsate to the Halogenated Waste container.

  • Cap: Close the container tightly immediately after use. Do not leave funnels in open bottles (EPA Violation).

Emergency Contingencies: Spill Management

In the event of a spill, rapid classification determines the response.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<10g) Assess->SmallSolid LargeLiq Liquid / Large Scale Assess->LargeLiq Action1 Sweep/Scoop carefully (Avoid Dust) SmallSolid->Action1 Action2 Evacuate Area Call EHS LargeLiq->Action2 If >1L or Fumes Action3 Absorb with Vermiculite (No Paper Towels if possible) LargeLiq->Action3 If Contained Dispose Dispose as Halogenated Solid Waste Action1->Dispose Action3->Dispose

Figure 2: Spill Response Workflow. Note: For fluorinated esters, avoid using combustible absorbents (like sawdust) if strong oxidizers are also present in the spill.

Specific Spill Instructions
  • Solid Spill: Dampen a paper towel with water or ethanol to wipe up powder without creating dust. Place all wipes into a sealed bag labeled "Halogenated Solid Waste."

  • Liquid Spill: Use vermiculite or clay-based absorbents. Do not use drain disposal.

Regulatory References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4] Link

  • Thermo Fisher Scientific. Methyl 2-fluorobenzoate Safety Data Sheet (SDS). (Used as surrogate for physical hazard data). Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

  • Princeton University EHS. Waste Removal and Waste Streams: Halogenated vs Non-Halogenated.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.